Cas no 622864-56-6 (5-methoxy-1-benzothiophene-2-carbaldehyde)

5-methoxy-1-benzothiophene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 5-Methoxybenzo[b]thiophene-2-carbaldehyde
- 5-Methoxy-1-benzothiophene-2-carbaldehyde
- 5-Methoxy-benzo[b]thiophene-2-carbaldehyde
- AK-88595
- ANW-45744
- BD227447
- CTK8B4630
- KB-246396
- MolPort-022-404-287
- 5-Methoxybenzothiophene-2-carbaldehyde
- AKOS006308152
- 622864-56-6
- Z1198311276
- AS-64936
- DB-350060
- MFCD11101036
- DTXSID80648909
- CS-0061983
- SCHEMBL2633018
- SY023936
- DB-350022
- EN300-1071937
- A847841
- 5-methoxy-1-benzothiophene-2-carbaldehyde
-
- MDL: MFCD11101036
- インチ: InChI=1S/C10H8O2S/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-6H,1H3
- InChIKey: BUOLMHIRVKNQJJ-UHFFFAOYSA-N
- SMILES: COC1=CC=C2SC(C=O)=CC2=C1
計算された属性
- Exact Mass: 192.024501g/mol
- Surface Charge: 0
- XLogP3: 2.7
- 水素結合ドナー数: 0
- Hydrogen Bond Acceptor Count: 3
- 回転可能化学結合数: 2
- Exact Mass: 192.024501g/mol
- 単一同位体質量: 192.024501g/mol
- Topological Polar Surface Area: 54.5Ų
- Heavy Atom Count: 13
- 複雑さ: 195
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- 密度みつど: 1.292±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 343.412℃ at 760 mmHg
- Solubility: 極微溶性(0.29 g/l)(25ºC)、
- PSA: 26.3
5-methoxy-1-benzothiophene-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A169004062-5g |
5-Methoxybenzo[b]thiophene-2-carbaldehyde |
622864-56-6 | 97% | 5g |
$996.66 | 2023-09-01 | |
TRC | M266663-60mg |
5-methoxybenzo[b]thiophene-2-carbaldehyde |
622864-56-6 | 60mg |
$ 65.00 | 2022-06-04 | ||
Chemenu | CM157488-5g |
5-Methoxy-1-benzothiophene-2-carbaldehyde |
622864-56-6 | 95%+ | 5g |
$*** | 2023-05-30 | |
Apollo Scientific | OR942338-1g |
5-Methoxybenzo[b]thiophene-2-carbaldehyde |
622864-56-6 | 95% | 1g |
£247.00 | 2025-02-21 | |
TRC | M266663-30mg |
5-methoxybenzo[b]thiophene-2-carbaldehyde |
622864-56-6 | 30mg |
$ 50.00 | 2022-06-04 | ||
Alichem | A169004062-25g |
5-Methoxybenzo[b]thiophene-2-carbaldehyde |
622864-56-6 | 97% | 25g |
$3082.52 | 2023-09-01 | |
Chemenu | CM157488-1g |
5-Methoxy-1-benzothiophene-2-carbaldehyde |
622864-56-6 | 95%+ | 1g |
$195 | 2021-06-16 | |
Chemenu | CM157488-100mg |
5-Methoxy-1-benzothiophene-2-carbaldehyde |
622864-56-6 | 95%+ | 100mg |
$52 | 2021-06-16 | |
abcr | AB451775-1 g |
5-Methoxy-1-benzothiophene-2-carbaldehyde; . |
622864-56-6 | 1g |
€368.50 | 2023-07-18 | ||
Fluorochem | 210170-5g |
5-Methoxybenzo[b]thiophene-2-carbaldehyde |
622864-56-6 | 95% | 5g |
£680.00 | 2022-02-28 |
5-methoxy-1-benzothiophene-2-carbaldehyde 関連文献
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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S. Ahmed Chem. Commun., 2009, 6421-6423
5-methoxy-1-benzothiophene-2-carbaldehydeに関する追加情報
5-Methoxy-1-Benzothiophene-2-Carbaldehyde: A Comprehensive Overview
The compound with CAS No. 622864-56-6, commonly referred to as 5-methoxy-1-benzothiophene-2-carbaldehyde, is a fascinating organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds containing a sulfur atom. The presence of the methoxy group at the 5-position and the aldehyde group at the 2-position imparts unique chemical properties to this molecule, making it a subject of interest in both academic and applied research.
Benzothiophenes are known for their structural similarity to benzofurans but with sulfur replacing oxygen, which significantly alters their electronic properties. The 5-methoxy substitution introduces electron-donating effects, enhancing the molecule's reactivity and stability. This makes 5-methoxy-1-benzothiophene-2-carbaldehyde a promising candidate for use in pharmaceuticals, agrochemicals, and advanced materials. Recent studies have explored its role in drug design, particularly in targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.
The synthesis of 5-methoxy-1-benzothiophene-2-carbaldehyde typically involves multi-step organic reactions, often starting from readily available precursors like o-vanillin or related aldehydes. Researchers have optimized these processes to improve yield and purity, leveraging modern catalytic methods and green chemistry principles. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of this compound while minimizing environmental impact.
In terms of physical properties, 5-methoxy-1-benzothiophene-2-carbaldehyde exhibits a melting point around 180°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the visible region, indicating potential applications in optoelectronic devices. Recent advancements in computational chemistry have allowed researchers to model its electronic structure, providing deeper insights into its photophysical properties.
The biological activity of 5-methoxy-1-benzothiophene-2-carbaldehyde has been extensively studied. In vitro assays have demonstrated its ability to inhibit key enzymes such as tyrosinase and acetylcholinesterase, suggesting potential applications in skincare products and treatments for neurological conditions. Furthermore, preliminary animal studies indicate that this compound may possess anti-inflammatory and antioxidant properties, making it a valuable addition to the arsenal of natural product-derived therapeutics.
From a materials science perspective, 5-methoxy-1-benzothiophene-2-carbaldehyde has shown promise as a building block for constructing advanced materials such as conductive polymers and metalloorganic frameworks (MOFs). Its ability to form stable coordination bonds with transition metals has been exploited to create porous materials with high surface areas, suitable for gas storage and catalysis.
In conclusion, 5-methoxy-1-benzothiophene-2-carbaldehyde (CAS No. 622864-56-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in future scientific breakthroughs. As research continues to uncover its full potential, this compound is expected to contribute significantly to the development of novel drugs, materials, and technologies.
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